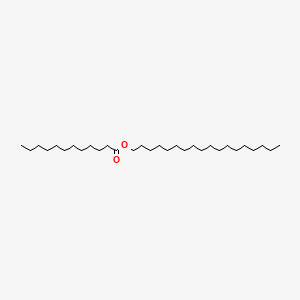

Octadecyl dodecanoate

Overview

Description

Octadecyl dodecanoate, also known as Octadecyl laurate or Stearyl laurate, is a natural product found in Triticum aestivum . It has a molecular formula of C30H60O2 and a molecular weight of 452.8 g/mol .

Synthesis Analysis

While specific synthesis methods for Octadecyl dodecanoate were not found, a study on the heterogeneous ketonic decarboxylation of dodecanoic acid provides some insight . The study used MgO to catalyse the ketonic decarboxylation of dodecanoic acid to form 12-tricosanone at moderate temperatures .Molecular Structure Analysis

The IUPAC name for Octadecyl dodecanoate is octadecyl dodecanoate . The InChI is InChI=1S/C30H60O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-21-23-25-27-29-32-30(31)28-26-24-22-20-12-10-8-6-4-2/h3-29H2,1-2H3 . The Canonical SMILES is CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC .Physical And Chemical Properties Analysis

Octadecyl dodecanoate has a molecular weight of 452.8 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 28 . The Exact Mass is 452.45933115 g/mol .Scientific Research Applications

HPLC Analysis

Octadecyl dodecanoate can be analyzed using reverse phase (RP) High-Performance Liquid Chromatography (HPLC) methods with simple conditions. This application is crucial in the pharmaceutical industry for the separation and analysis of compounds .

Antimicrobial Agents

Derivatives of dodecanoic acid, which include Octadecyl laurate, have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. This research is significant for developing new antibacterial and antifungal agents .

Wax Esters Category

Octadecyl laurate falls under the category of wax esters and is used in various industrial applications, including cosmetics and personal care products. It serves as an emollient, providing a smooth and soft texture to skin care formulations .

Food Industry Applications

Recent studies have shown that laurate esters can significantly reduce the content of acrylamide in fried foods, such as potato crisps. This application is vital for improving food safety and reducing potential health risks associated with acrylamide consumption .

Enzymatic Synthesis

In biotechnological research, Octadecyl laurate is used in enzymatic synthesis processes. For example, it has been involved in the production of sorbitol laurate using lipase-catalyzed reactions in deep eutectic solvents .

RNA Separation

In molecular biology, Octadecyl laurate-based columns are used for the separation of long-stranded RNAs by reverse-phase HPLC. This application is essential for genetic research and diagnostics .

Future Directions

While specific future directions for Octadecyl dodecanoate were not found, a study on the heterogeneous ketonic decarboxylation of dodecanoic acid suggests that this reaction has gained significant attention in recent years as a pathway to reduce the oxygen content within biomass-derived oils, and to produce sustainable ketones . This could suggest potential future directions for research involving Octadecyl dodecanoate.

Relevant Papers Two papers were found in the search results. One paper discusses the use of Poly (octadecyl acrylate-co-vinyl neodecanoate)/Oleic Acid-Modified Nano-graphene Oxide as a Pour Point Depressant and an Enhancer of Waxy Oil Transportation . Another paper discusses Cross-linked Poly(Octadecyl Acrylate)/Polybutadiene Shape Memory Polymer Blends Prepared by Simultaneous Free Radical Cross-linking, Grafting and Polymerization of Octadecyl Acrylate/Polybutadiene Blends .

Mechanism of Action

Target of Action

Octadecyl dodecanoate, also known as Octadecyl laurate, is a complex molecule with a molecular formula of C30H60O2 Similar compounds like 1-dodecanol have been found to interact with targets such as sds hydrolase sdsa1 in pseudomonas aeruginosa and fatty-acid amide hydrolase 1 in humans .

Biochemical Pathways

Dodecanoic acid derivatives have been found to possess antibacterial, antifungal, antitumor, anti-inflammatory, antimycobacterial, and antiviral activities . These activities suggest that Octadecyl dodecanoate may influence a variety of biochemical pathways, potentially including those involved in microbial growth and inflammation.

Pharmacokinetics

Its logp value of 115 suggests that it is highly lipophilic, which could influence its absorption and distribution within the body.

Result of Action

Similar compounds have been found to have antimicrobial effects, suggesting that octadecyl dodecanoate may also have antimicrobial properties .

properties

IUPAC Name |

octadecyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H60O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-21-23-25-27-29-32-30(31)28-26-24-22-20-12-10-8-6-4-2/h3-29H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXYSEYEGNHPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H60O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052005 | |

| Record name | Octadecyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Dodecanoic acid, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Octadecyl dodecanoate | |

CAS RN |

3234-84-2 | |

| Record name | Stearyl laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3234-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanoic acid, octadecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003234842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

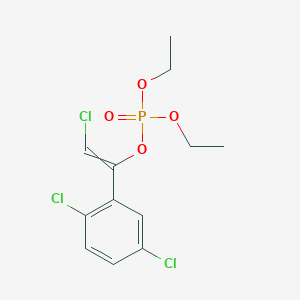

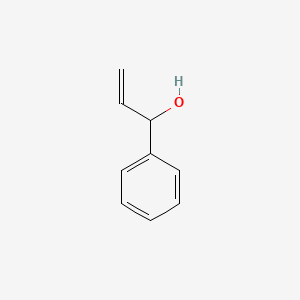

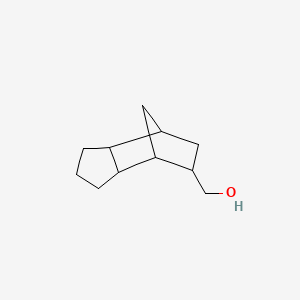

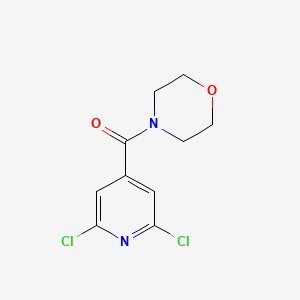

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Naphthalenecarboxamide, 3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B1595886.png)

![2H-Pyrano[2,3-b]pyridin-2-one, 4-methyl-7-(4-morpholinyl)-](/img/structure/B1595892.png)